2-(Thiophen-2-ylthio)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(Thiophen-2-ylthio)acetic acid involves several steps, starting from 2-acetylthiophene, which is condensed with n-butylamine in the presence of a catalyst to obtain acetylthiophene-N-n-butylamine. This intermediate is then reacted with sulfur in an organic solvent to produce N-butylthioamide, which upon hydrolysis yields 2-(Thiophen-2-ylthio)acetic acid. This synthesis route achieves a total yield of 46.5% (Q. Feng, 2007).
Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-ylthio)acetic acid and its derivatives is confirmed using various physical-chemical methods of analysis such as elemental analysis, 1H-NMR spectroscopy, and HPLC-MS. These analyses ensure the accuracy of the synthesized compounds' structures, which is crucial for further applications and studies (А. Safonov, О. Panasenko, Ye. G. Knysh, 2017).
Scientific Research Applications
Biological Activities and Synthesis
2-(Thiophen-2-ylthio)acetic acid derivatives demonstrate a range of biological activities. Salionov (2015) synthesized esthers of this compound, revealing their potential for analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial effects, and as intermediates in various syntheses (Salionov, 2015). Additionally, Safonov, Panasenko, and Knysh (2017) explored the synthesis and properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, emphasizing their potential in pharmaceutical applications (Safonov, Panasenko, & Knysh, 2017).
Electrochemical Sensors
Cha et al. (2003) demonstrated the use of derivatives of 2-(thiophen-2-ylthio)acetic acid in electrochemical hybridization sensors, highlighting their utility in DNA detection and biosensing applications (Cha et al., 2003).
Anticancer Activity
Ünver and Cantürk (2017) synthesized thiophene acetyl salicylic acid esters, including derivatives of 2-(thiophen-2-ylthio)acetic acid, and evaluated their cytotoxic effects against cancer cell lines, suggesting their relevance in cancer therapy (Ünver & Cantürk, 2017).
Electropolymerization and Electrochromic Properties
Zhang et al. (2016) researched the electropolymerization of 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid, indicating its potential use in electrochromic materials and electronic devices (Zhang et al., 2016).
Tautomerism Studies
Pop et al. (2015) investigated the thione-thiol tautomerism in a similar compound, 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, offering insights into the chemical behavior and stability of these compounds (Pop et al., 2015).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of 2-(thiophen-2-ylthio)acetic acid and its derivatives. Feng (2007) discussed a method for synthesizing 2-thiophene acetic acid (Feng, 2007), while Bingöl et al. (2005) synthesized and characterized polymers based on thiophen-3-yl acetic acid esters (Bingöl, Güner, Çırpan, & Toppare, 2005).
Safety And Hazards
The safety information for 2-(Thiophen-2-ylthio)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
2-thiophen-2-ylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTPHFGZGZOZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994142 | |
Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-ylthio)acetic acid | |
CAS RN |
7342-42-9 | |
Record name | 2-(2-Thienylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7342-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7342-42-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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